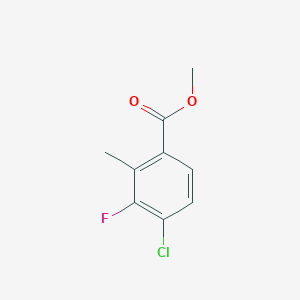

Methyl 4-chloro-3-fluoro-2-methylbenzoate

Description

Significance of Aryl Halides and Methyl Benzoates in Organic Synthesis

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in organic synthesis. numberanalytics.comfiveable.me They function as critical intermediates in the creation of numerous products, including pharmaceuticals and agrochemicals. numberanalytics.comlibretexts.orgnumberanalytics.com The halogen atom serves as a versatile functional group that can be substituted or participate in a variety of coupling reactions, such as the Suzuki and Heck reactions, which are instrumental in forming new carbon-carbon bonds. fiveable.menumberanalytics.com The reactivity of aryl halides is influenced by the nature of the halogen, with iodine generally being more reactive than bromine or chlorine. fiveable.me This variability allows chemists to fine-tune reaction conditions for optimal outcomes. fiveable.me

Similarly, methyl benzoates are a significant class of esters widely used in organic chemistry. fiveable.me They are formed by the condensation reaction of benzoic acid and methanol (B129727). wikipedia.org Methyl benzoates are not only used as flavoring agents and solvents but also serve as crucial precursors in the synthesis of more complex molecules and pharmaceutical products. fiveable.meresearchgate.netmdpi.comatamanchemicals.com The ester group can undergo various transformations, and the aromatic ring can be modified through electrophilic substitution reactions, making methyl benzoate (B1203000) and its derivatives versatile scaffolds in synthetic chemistry. wikipedia.org

Overview of Steric and Electronic Effects in ortho-, meta-, and para-Substituted Aromatic Systems

The reactivity and regioselectivity of reactions on a substituted benzene (B151609) ring are governed by the interplay of electronic and steric effects. Substituents on the ring can be broadly classified as either electron-donating (activating) or electron-withdrawing (deactivating). wikipedia.org

Electronic Effects: Activating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. These groups, such as alkyl or hydroxyl groups, direct incoming electrophiles to the ortho and para positions. wikipedia.orgchemistrytalk.orgmakingmolecules.com Conversely, deactivating groups pull electron density away from the ring, making it less reactive. These groups, like nitro or carbonyl groups, typically direct incoming electrophiles to the meta position. chemistrytalk.org Halogens are a unique case; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because their lone pairs can donate electron density through resonance. makingmolecules.com

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of substituent groups, which can impede the approach of a reactant to a particular site. numberanalytics.com In electrophilic aromatic substitution, even with an ortho, para-directing group, a bulky substituent can block the ortho positions, leading to a higher yield of the para product. numberanalytics.comyoutube.com The final product ratio between ortho and para isomers is therefore determined by the balance between the electronic directing effects and the steric hindrance posed by the existing substituents. youtube.com

Contextualization of Methyl 4-chloro-3-fluoro-2-methylbenzoate within Advanced Chemical Synthesis

This compound is a polysubstituted aromatic compound whose structure is tailored for specific applications in advanced chemical synthesis. The precise arrangement of a chloro, a fluoro, and a methyl group on the benzoate ring creates a unique electronic and steric environment. The methyl group at the ortho position is an activating group, while the chloro and fluoro atoms at the meta and para positions are deactivating halogens. This distinct substitution pattern makes it a specialized building block for creating complex target molecules where precise control over reactivity and substitution is required.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 174403-70-4 aobchem.com |

| Molecular Formula | C₉H₈ClFO₂ aobchem.com |

| Molecular Weight | 202.61 g/mol |

| MDL Number | MFCD28751887 aobchem.com |

This compound and its isomers, such as Methyl 4-chloro-2-fluoro-3-methylbenzoate, are valuable intermediates in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals where this specific substitution pattern is a key structural feature.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXLQNGGCUMBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270374 | |

| Record name | Methyl 4-chloro-3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174403-70-4 | |

| Record name | Methyl 4-chloro-3-fluoro-2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174403-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-3-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Chloro 3 Fluoro 2 Methylbenzoate

Strategies for the Construction of the Methyl 4-chloro-3-fluoro-2-methylbenzoate Core

The arrangement of four different substituents on the aromatic ring presents a significant regiochemical challenge. The following strategies represent plausible routes to the key intermediate, 4-chloro-3-fluoro-2-methylbenzoic acid.

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, which can be subsequently oxidized to a carboxylic acid. sigmaaldrich.comnih.gov In this approach, a suitably substituted fluorinated methyltoluene would serve as the starting material.

A potential pathway could begin with m-fluorotoluene. Acylation with an acyl halide (e.g., acetyl chloride or trichloroacetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce the acyl group. google.comyoutube.com The directing effects of the methyl group (ortho-, para-directing) and the fluorine atom (ortho-, para-directing) would lead to a mixture of isomers. The primary products expected from the acylation of m-fluorotoluene would be 2-acyl-3-fluorotoluene and 4-acyl-3-fluorotoluene.

Subsequent steps would involve the separation of the desired isomer, chlorination, and oxidation of the acyl group to the carboxylic acid. A patent for the synthesis of the isomeric 4-fluoro-2-methylbenzoic acid utilizes a Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis, which converts the -C(O)CCl₃ group into a carboxylic acid function. google.com A similar strategy could be adapted, followed by a regioselective chlorination step.

Table 1: Example of Friedel-Crafts Acylation for a Substituted Benzoic Acid

| Step | Reactants | Catalyst | Product | Key Transformation | Reference |

|---|---|---|---|---|---|

| 1 | m-Fluorotoluene, Trichloroacetyl chloride | Anhydrous AlCl₃ | Mixture of o- and p-isomers of trichloroacetyl fluorotoluene | Friedel-Crafts Acylation | google.com |

| 2 | Isomer mixture from Step 1 | NaOH (aq) | Mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid | Hydrolysis | google.com |

This table illustrates a known process for a related isomer, highlighting the principles applicable to the target molecule's synthesis.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing halides onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. core.ac.uknih.gov The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. core.ac.uk

A synthetic strategy could start with a highly substituted precursor containing good leaving groups, such as nitro groups or other halogens, at the desired positions. For instance, a methylbenzoate derivative with nitro groups at positions 3 and 4 could be a viable starting point. The electron-withdrawing nitro groups would activate the ring for SNAr. A sequential substitution could be envisioned where a fluoride (B91410) ion source (e.g., KF) displaces one nitro group, and a chloride source displaces the other. The regioselectivity of such a reaction would be a critical factor, often influenced by reaction conditions and the nature of the substituents.

An alternative SNAr approach involves starting with a polyfluorinated compound. For example, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved starting from methyl 2,3,4,5-tetrafluorobenzoate. mdpi.com This synthesis involved a selective nucleophilic substitution of the fluorine at the 4-position with an amine, followed by a Sandmeyer reaction to replace the amino group with chlorine. mdpi.com This highlights the utility of SNAr in selectively replacing one halogen in the presence of others.

This strategy involves building the substitution pattern on a pre-existing benzoic acid or a precursor thereof. The challenge lies in controlling the regiochemistry of the electrophilic substitution reactions due to the competing directing effects of the substituents. The carboxyl group is a meta-director, while the methyl group and halogens are ortho-, para-directors.

One plausible route starts with 3-fluoro-2-methylbenzoic acid. The next step would be the regioselective introduction of a chlorine atom. The activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing fluoro group would both direct an incoming electrophile to position 5 or, to a lesser extent, position 1 (which is blocked). The carboxyl group would direct meta to itself, to position 5. Therefore, electrophilic chlorination would likely yield 5-chloro-3-fluoro-2-methylbenzoic acid, not the desired 4-chloro isomer.

A more successful approach often involves lithiation. The synthesis of the related 4-fluoro-2-methylbenzoic acid can be achieved by starting with 2-bromo-5-fluorotoluene. guidechem.com Treatment with n-butyllithium generates an organolithium species, which is then carboxylated by quenching with dry ice (solid CO₂). guidechem.com This ortho-lithiation strategy is highly effective for regioselective carboxylation. A similar pathway for the target molecule could involve starting with 1-bromo-4-chloro-3-fluorobenzene, followed by methylation and then lithiation-carboxylation, though controlling the regiochemistry of the initial methylation could be difficult.

Esterification Techniques for this compound Synthesis

Once the core, 4-chloro-3-fluoro-2-methylbenzoic acid, has been synthesized, the final step is its conversion to the corresponding methyl ester. This is typically a high-yielding and straightforward transformation.

Direct esterification, often referred to as Fischer esterification, is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. tcu.edu To synthesize this compound, the corresponding carboxylic acid would be refluxed with an excess of methanol (B129727) and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

The reaction is an equilibrium process. To drive the equilibrium towards the product ester, an excess of one reactant (typically the less expensive alcohol, methanol) is used, and/or the water formed during the reaction is removed. tcu.edu

Recent advancements have introduced the use of solid acid catalysts, which simplify product purification and are more environmentally benign. For example, phosphoric acid-modified Montmorillonite K10 clay has been shown to be an effective catalyst for the esterification of various substituted benzoic acids with alcohols under solvent-free conditions. ijstr.orgepa.gov

Table 2: Comparison of Direct Esterification Conditions

| Catalyst | Alcohol | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol (excess) | Reflux | Inexpensive, well-established | tcu.edu |

| Phosphoric acid-modified Montmorillonite K10 | Methanol | Reflux, solvent-free | Heterogeneous, reusable, high yield | ijstr.orgepa.gov |

Transesterification is a process that converts one ester into another by reacting it with an alcohol. ucla.edutandfonline.com While less common for the initial synthesis, it could be employed if, for instance, an ethyl or benzyl (B1604629) ester of 4-chloro-3-fluoro-2-methylbenzoic acid were synthesized first. This ester could then be converted to the methyl ester by reacting it with a large excess of methanol in the presence of either an acid or a base catalyst.

Acid-catalyzed transesterification : Similar to direct esterification, this involves using a catalyst like sulfuric acid. The excess methanol shifts the equilibrium towards the formation of the methyl ester. ucla.edu

Base-catalyzed transesterification : A strong base, such as sodium methoxide (B1231860) (NaOMe), can be used as a catalyst. This method is often faster and occurs under milder conditions than the acid-catalyzed route.

Catalysts such as titanates and natural phosphates have also been studied for transesterification reactions, offering high activity and conversions under specific conditions. tandfonline.comacs.org

Esterification of Halogenated Benzoic Acid Precursors

The primary and most direct method for synthesizing this compound is the esterification of its corresponding carboxylic acid, 4-chloro-3-fluoro-2-methylbenzoic acid. This transformation is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry. numberanalytics.comlibretexts.org

The reaction involves heating the carboxylic acid precursor with an excess of methanol in the presence of a strong acid catalyst. libretexts.orgwikipedia.org Concentrated sulfuric acid (H₂SO₄) is a commonly used catalyst for this purpose due to its efficacy and dehydrating properties. numberanalytics.comlibretexts.org The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule, which regenerates the acid catalyst and yields the final ester product, this compound. wikipedia.org

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, excess methanol is typically used, which can also serve as the solvent for the reaction. libretexts.org

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound is crucial for industrial applications to ensure high yield, purity, and cost-effectiveness. This involves a multi-faceted approach focusing on catalysts, reaction conditions, and purification processes.

Catalyst Screening and Ligand Effects in Coupling Reactions

While the final step is an esterification, the synthesis of the halogenated benzoic acid precursor itself may involve catalytic coupling reactions where catalyst and ligand selection are paramount. For the esterification step, catalyst screening aims to find alternatives to traditional mineral acids like sulfuric acid. Research into esterification catalysis has explored a variety of options to improve reaction rates and simplify product work-up. organic-chemistry.org

Solid acid catalysts, such as ion-exchange resins and zeolites, are attractive alternatives. researchgate.net They offer advantages like easier separation from the reaction mixture (simple filtration), potential for regeneration and reuse, and often milder reaction conditions, which can reduce the formation of by-products. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Catalyst Types for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Brønsted Acids | H₂SO₄, HCl | Low cost, high activity | Difficult to separate, corrosive, waste generation |

| Solid Acid Catalysts | Amberlyst, Zeolites | Easily recoverable, reusable, less corrosive | Can be less active than mineral acids, potential for thermal instability |

| Lewis Acids | Sc(OTf)₃, TiCl₄ | High activity for specific substrates | Moisture sensitive, can be expensive |

| Organocatalysts | DMAP-based systems | Mild conditions, high selectivity | Can be expensive, may require specific conditions |

Photocatalysis has also emerged as a modern approach for synthesizing complex molecules, including benzoate (B1203000) bioisosteres, using organic photocatalysts to avoid precious metals and promote sustainability. acs.orgacs.org

Solvent Effects and Reaction Condition Tuning

The choice of solvent and the fine-tuning of reaction conditions are critical levers for optimizing the synthesis of aromatic esters. numberanalytics.com The solvent can influence reaction rates, equilibrium position, and even product selectivity by mediating the stability of reactants, intermediates, and transition states. researchgate.netacs.org

In the esterification of 4-chloro-3-fluoro-2-methylbenzoic acid, using an excess of methanol allows it to function as both a reactant and a solvent, which helps to drive the reaction forward. wikipedia.org Alternatively, an inert, non-polar solvent like toluene (B28343) or hexane (B92381) can be employed. researchgate.net The use of such solvents, often in conjunction with a Dean-Stark apparatus, facilitates the azeotropic removal of water, which is a by-product of the reaction. This continuous removal of water shifts the reaction equilibrium significantly to the product side, leading to higher conversion and yield. libretexts.org

Temperature is another key parameter. Higher temperatures generally increase the reaction rate but must be carefully controlled. Excessive heat can lead to the formation of undesirable by-products or the degradation of the reactants or product. The optimal temperature is a balance between achieving a practical reaction rate and maintaining the stability of the chemical species involved.

Table 2: Influence of Solvent Polarity on Aromatic Ester Synthesis

| Solvent Type | Examples | Effect on Reaction | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Water | Can serve as reactant; may require water removal to prevent hydrolysis. numberanalytics.com | Can solvate and stabilize charged intermediates; excess alcohol pushes equilibrium. |

| Polar Aprotic | DMF, DMSO | Can accelerate rates by stabilizing transition states. numberanalytics.com | High dielectric constant helps solvate charged species without participating in H-bonding. |

| Non-Polar | Toluene, Hexane | Often used with water removal to drive equilibrium. researchgate.net | Minimizes solubility of water, facilitating its azeotropic removal. |

Isolation and Purification of Isomers and Target Compound

Achieving high purity of this compound is essential, particularly for its use in pharmaceuticals and agrochemicals. The purification process must effectively remove unreacted starting materials, the catalyst, and, most importantly, any structural isomers that may have formed during the synthesis of the precursor acid. google.com

The initial step in purification is typically an aqueous work-up. The reaction mixture is washed with a basic solution, such as aqueous sodium bicarbonate, to neutralize and remove the acid catalyst and any unreacted 4-chloro-3-fluoro-2-methylbenzoic acid. thestudentroom.co.ukquora.com The unreacted acid is converted into its water-soluble sodium salt, which is partitioned into the aqueous layer and separated. quora.com A subsequent wash with brine (saturated sodium chloride solution) helps to remove residual water from the organic layer. quora.com

Fractional distillation is a primary technique for purifying the crude ester. google.com This method separates compounds based on differences in their boiling points. It is effective for removing more volatile impurities or less volatile by-products. However, separating close-boiling isomers can be challenging and may require highly efficient distillation columns and high reflux ratios. google.com

For achieving very high purity, or when distillation is ineffective at separating isomers, recrystallization or column chromatography is employed. thestudentroom.co.uk Recrystallization involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly. The target compound crystallizes out in a pure form, while impurities, including isomers, remain dissolved in the solvent. thestudentroom.co.uknih.gov

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. pharmafeatures.com

Solvent-Free and Aqueous-Phase Methodologies

A significant advancement in green synthesis is the development of solvent-free reaction conditions. rsc.org These methods reduce the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. pharmafeatures.com For the synthesis of esters, solvent-free approaches can involve heating a mixture of the carboxylic acid and alcohol with a solid, recoverable catalyst. researchgate.net Microwave-assisted synthesis under solvent-free conditions has also proven effective, often leading to dramatically reduced reaction times and high yields. rsc.org Mechanochemistry, where mechanical force (e.g., grinding or ball-milling) is used to initiate reactions, represents another solvent-free technique that eliminates the need for bulk solvents and can lead to quantitative yields without extensive work-up. dergipark.org.tr

Synthesizing esters in water is another key green chemistry goal. dergipark.org.tr While esterification is a condensation reaction that produces water, and esters are susceptible to hydrolysis, specialized catalytic systems can make aqueous-phase synthesis viable. The use of surfactant-type Brønsted acid catalysts, for example, can enable esterifications to be performed selectively in water. organic-chemistry.org These catalysts form micelles, creating a hydrophobic microenvironment where the reaction can proceed, shielded from the bulk aqueous phase. This approach avoids flammable organic solvents and simplifies product separation, as many esters are poorly soluble in water and can be easily isolated. libretexts.org

Atom Economy and Waste Minimization in Synthetic Sequences

The principles of green chemistry, particularly atom economy and waste minimization, are critical considerations in modern chemical manufacturing, including the synthesis of specialized compounds like this compound.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. wikipedia.org An ideal reaction would have 100% atom economy, where all atoms from the reactants are incorporated into the final product. wikipedia.org

In the proposed four-step synthesis, the atom economy varies at each stage:

Nitration, Reduction, and Sandmeyer Reactions: These steps generally have lower atom economies. They involve stoichiometric reagents that are not incorporated into the final product and generate significant byproducts. For instance, the Sandmeyer reaction produces nitrogen gas and various inorganic salts that constitute waste.

Fischer Esterification: This final step demonstrates a higher atom economy. nrochemistry.comorganic-chemistry.org The reaction condenses a carboxylic acid and an alcohol, producing the ester and water. nrochemistry.com As water is the only byproduct, a significant portion of the reactant atoms is incorporated into the desired ester.

Table 2: Atom Economy Calculation for Fischer Esterification Step

| Reactant | Formula | Molar Mass (g/mol) | Product | Formula | Molar Mass (g/mol) |

|---|---|---|---|---|---|

| 4-Chloro-3-fluoro-2-methylbenzoic acid | C₈H₆ClFO₂ | 188.58 | This compound | C₉H₈ClFO₂ | 202.61 |

| Methanol | CH₄O | 32.04 | Water (Byproduct) | H₂O | 18.02 |

| Total Reactant Mass | 220.62 | ||||

| Atom Economy (%) | = (Mass of Product / Total Mass of Reactants) x 100 | 91.8% |

Note: The calculation assumes the acid catalyst is not consumed and is therefore excluded.

Waste Minimization

Minimizing waste is a key objective in sustainable pharmaceutical manufacturing. emergingpub.comnumberanalytics.comcopadata.com For the synthesis of this compound, several strategies can be employed to reduce the environmental impact:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones is a fundamental principle of green chemistry. pharmacyjournal.org In the reduction step, using catalytic hydrogenation (H₂/Pd/C) is preferable to using metals like tin or iron, which produce large quantities of metallic waste sludge. core.ac.uk While the Sandmeyer reaction traditionally uses stoichiometric copper salts, modern advancements focus on developing catalytic versions to reduce copper waste.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can improve yield and selectivity, thereby reducing the formation of byproducts and the waste associated with purification steps. numberanalytics.com Data-driven analysis of the production line can help identify areas where material loss occurs, allowing for targeted improvements. copadata.com

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient and environmentally sustainable. pharmacyjournal.org

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Chloro 3 Fluoro 2 Methylbenzoate

Reactivity of the Ester Moiety in Methyl 4-chloro-3-fluoro-2-methylbenzoate

The ester group in this compound is a primary site for a variety of chemical transformations, including hydrolysis, transesterification, reduction, and amidation.

Hydrolysis and Transesterification Reactions

The hydrolysis of this compound to its corresponding carboxylic acid, 4-chloro-3-fluoro-2-methylbenzoic acid, can be achieved under either acidic or basic conditions. The rate of this reaction is influenced by the electronic and steric environment of the ester group. rsc.org In alkaline hydrolysis, the hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and methanol (B129727).

Transesterification, the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol, can be catalyzed by either acids or bases. This equilibrium reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed.

| Reaction | Reagents | Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 4-chloro-3-fluoro-2-methylbenzoic acid |

| Transesterification | R'OH, H⁺ or base | Alkyl 4-chloro-3-fluoro-2-methylbenzoate |

Reduction to Alcohol and Aldehyde Derivatives

The ester functionality of this compound can be reduced to yield either an alcohol or an aldehyde, depending on the reducing agent employed.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-chloro-3-fluoro-2-methylphenyl)methanol. orgoreview.comcommonorganicchemistry.com This reaction proceeds through an aldehyde intermediate which is further reduced by the strong hydride reagent.

To selectively obtain the aldehyde, 4-chloro-3-fluoro-2-methylbenzaldehyde, a less reactive and more sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H) is utilized, typically at low temperatures. orgoreview.comyoutube.commasterorganicchemistry.com DIBAL-H is able to reduce the ester to the aldehyde, but the reaction can be stopped at this stage before further reduction to the alcohol occurs. youtube.commasterorganicchemistry.com

| Reagent | Product | Oxidation State |

| LiAlH₄ | (4-chloro-3-fluoro-2-methylphenyl)methanol | Alcohol |

| DIBAL-H | 4-chloro-3-fluoro-2-methylbenzaldehyde | Aldehyde |

Amidation and Other Carboxylic Acid Derivative Formations

Direct reaction of this compound with ammonia (B1221849) or primary or secondary amines to form the corresponding amide, 4-chloro-3-fluoro-2-methylbenzamide, is generally a slow process. To facilitate this transformation, the ester is often first hydrolyzed to the carboxylic acid, which is then activated, for example with thionyl chloride to form the acyl chloride. This highly reactive acyl chloride readily reacts with amines to produce the desired amide. Alternatively, direct aminolysis can sometimes be achieved under more forcing conditions or with the use of specific catalysts.

Reactivity of the Aryl Halide Functionalities (Chlorine and Fluorine)

The presence of both chlorine and fluorine atoms on the aromatic ring opens up avenues for a variety of substitution and cross-coupling reactions. The relative reactivity of these halogens is dictated by the electronic nature of the aromatic ring and the specific reaction conditions.

Nucleophilic Aromatic Substitution Pathways

In nucleophilic aromatic substitution (SNAᵣ) reactions, a nucleophile replaces a halide on the aromatic ring. The rate of these reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the ring. Generally, fluorine is a better leaving group than chlorine in SNAᵣ reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.

The ester and methyl groups on the ring have an electronic influence on the reactivity of the halogens. The methyl group is electron-donating, while the ester group is electron-withdrawing. The positions of these groups relative to the halogens will affect the susceptibility of each halogen to nucleophilic attack. For this compound, the fluorine atom is generally expected to be more susceptible to nucleophilic substitution than the chlorine atom.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of the aryl halides in these reactions generally follows the trend I > Br > Cl > F.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. For this compound, the carbon-chlorine bond is more likely to participate in Suzuki coupling than the more stable carbon-fluorine bond. chemicalbook.com For instance, reaction with an arylboronic acid would be expected to yield a methyl 3-fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylate derivative.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org Similar to the Suzuki coupling, the C-Cl bond is the more probable reaction site, leading to the formation of a methyl 4-(alkynyl)-3-fluoro-2-methylbenzoate.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. wikipedia.org Again, the C-Cl bond would be the expected site of reaction, affording a methyl 4-(alkenyl)-3-fluoro-2-methylbenzoate derivative.

The table below summarizes the expected products from these cross-coupling reactions, assuming preferential reaction at the C-Cl bond.

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki | Arylboronic acid | Pd catalyst, base | Methyl 3-fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylate |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Methyl 4-(alkynyl)-3-fluoro-2-methylbenzoate |

| Heck | Alkene | Pd catalyst, base | Methyl 4-(alkenyl)-3-fluoro-2-methylbenzoate |

Ortho-Metalation and Directed ortho-Metalation (DoM) Strategies

Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, forming an aryllithium intermediate that can then be quenched with an electrophile. wikipedia.orgorganic-chemistry.org The efficiency and regioselectivity of DoM are governed by the ability of the DMG to coordinate the lithium base and to acidify the ortho-protons.

For this compound, the ester group (-COOCH₃) is the most powerful DMG present on the ring. While halogens and alkyl groups can exhibit some directing ability, the carbonyl oxygen of the ester provides a strong coordination site for the organolithium reagent. nih.gov The general principle involves the coordination of the alkyllithium reagent to the ester, which positions the base for deprotonation of the nearest ortho-proton. wikipedia.org

In this specific molecule, there are two positions ortho to the ester group: C3 and the methyl group at C2. However, DoM refers to the deprotonation of an aromatic C-H bond. The primary competition for deprotonation would be between the C3-H and the C5-H positions. The directing power of the substituents generally follows the order: -COOR > -CH₃ > -Cl, -F. The ester group strongly directs metalation to its ortho positions. The C3 position is already substituted with a fluorine atom. Therefore, the most probable site for directed ortho-metalation is the C5 position, which is ortho to the chloro substituent and meta to the ester. However, the primary directing group is the ester. The position ortho to the ester is C3, which is blocked by fluorine. The other potential site is the benzylic protons of the C2-methyl group. Deprotonation of the methyl group is a competing reaction.

A general hierarchy for O-based DMGs has been established, with carbamates being stronger than esters. nih.gov Nevertheless, the ester group is sufficiently powerful to direct metalation. The reaction typically employs strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). nih.gov

A plausible DoM strategy for this compound would involve treatment with s-BuLi/TMEDA at -78°C, which has been shown to deprotonate unprotected benzoic acids ortho to the carboxylate group. organic-chemistry.org Given the substitution pattern, metalation would be anticipated at the C5 position, directed by the chloro and fluoro groups, or potentially at the C2-methyl group, influenced by the ester. The precise outcome would depend on the specific base and reaction conditions employed.

| Potential Site of Metalation | Directing Group(s) | Rationale | Expected Product after Electrophilic Quench (E+) |

| C5-H | -Cl, -F | The C5 position is the only available aromatic proton ortho to a halogen, which are weak DMGs. | Methyl 4-chloro-5-E-3-fluoro-2-methylbenzoate |

| C2-CH₃ | -COOCH₃ | Benzylic protons can be deprotonated, a reaction often competing with ortho-metalation. The ester group enhances the acidity of these protons. | Methyl 4-chloro-3-fluoro-2-(CH₂E)benzoate |

Reactivity of the Aromatic Ring and Methyl Substituent

The reactivity of this compound is dictated by the electronic properties of its four substituents. The interplay of their inductive and resonance effects determines the electron density of the aromatic ring and the susceptibility of the methyl group to reaction.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.com The rate and regioselectivity of the reaction are controlled by the existing substituents. msu.eduuci.edu

-CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect and hyperconjugation. libretexts.org

-Cl (Chloro) and -F (Fluoro): These are deactivating groups due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because of their electron-donating resonance effect. uci.edu

-COOCH₃ (Methyl Ester): A deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing inductive and resonance effects. youtube.com

In this compound, the only available position for substitution is C5. The directing effects of the substituents on this position are as follows:

para to the -CH₃ group (activating)

ortho to the -Cl group (deactivating, but directing)

meta to the -F group

meta to the -COOCH₃ group (deactivating, and directing)

The combined effect suggests that the C5 position is the only plausible site for electrophilic attack. The methyl group at C2 and the ester group at C1 sterically hinder attack at the C6 position (if it were available). The activating effect of the methyl group at the para position (C5) and the meta-directing nature of the powerful deactivating ester group both favor substitution at C5. The ortho, para-directing halogens also align with this outcome. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) are predicted to yield the 5-substituted product exclusively. youtube.comyoutube.com

Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -CH₃ | C2 | Electron-donating | Hyperconjugation (donating) | Activating | ortho, para |

| -F | C3 | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -Cl | C4 | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -COOCH₃ | C1 | Electron-withdrawing | Electron-withdrawing | Deactivating | meta |

The benzylic hydrogens of the methyl group at the C2 position are susceptible to free radical attack. msu.edu This enhanced reactivity is due to the stabilization of the resulting benzylic radical by the adjacent aromatic ring. Reactions such as free radical halogenation can occur at the methyl group under conditions that favor radical mechanisms, typically involving UV light or a radical initiator like AIBN (azobisisobutyronitrile).

For example, the chlorination of the methyl group would proceed via a free radical chain reaction mechanism. google.com This involves initiation (formation of chlorine radicals), propagation (abstraction of a benzylic hydrogen by a chlorine radical to form a benzyl (B1604629) radical, which then reacts with Cl₂), and termination steps.

The methyl group on the aromatic ring serves as a handle for further synthetic modifications. Following an initial radical halogenation, the resulting benzylic halide can undergo various nucleophilic substitution or elimination reactions.

For instance, the formation of Methyl 4-chloro-3-fluoro-2-(chloromethyl)benzoate via radical chlorination opens up pathways to a variety of functional groups. google.com

Potential Side-Chain Functionalization Reactions

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| Methyl 4-chloro-3-fluoro-2-(chloromethyl)benzoate | H₂O, heat | Methyl 4-chloro-3-fluoro-2-(hydroxymethyl)benzoate | Nucleophilic Substitution (Hydrolysis) |

| Methyl 4-chloro-3-fluoro-2-(chloromethyl)benzoate | NaCN, DMSO | Methyl 4-chloro-3-fluoro-2-(cyanomethyl)benzoate | Nucleophilic Substitution (Cyanation) |

| Methyl 4-chloro-3-fluoro-2-(chloromethyl)benzoate | NaN₃, acetone/H₂O | Methyl 2-(azidomethyl)-4-chloro-3-fluorobenzoate | Nucleophilic Substitution (Azidation) |

| Methyl 4-chloro-3-fluoro-2-(hydroxymethyl)benzoate | PCC, CH₂Cl₂ | Methyl 4-chloro-3-fluoro-2-formylbenzoate | Oxidation |

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the reaction mechanisms provides insight into the reactivity and product distribution observed for transformations involving this compound. The mechanisms for the key reaction types are elucidated through the study of their transition states and intermediates.

Directed ortho-Metalation (DoM): The mechanism of DoM begins with the coordination of the organolithium base to the oxygen of the ester group. This forms a pre-lithiation complex, which lowers the activation energy for the subsequent deprotonation step. The rate-determining step is the proton abstraction from the aromatic ring (or the benzylic position). This proceeds through a transition state where the C-H bond is partially broken and the C-Li bond is partially formed. The resulting species is a stabilized aryllithium or benzyllithium (B8763671) intermediate. wikipedia.org This intermediate is then trapped by an electrophile to give the final product.

Electrophilic Aromatic Substitution (EAS): The mechanism for EAS proceeds through a two-step process. libretexts.org

Formation of the Sigma Complex (Arenium Ion): The first and rate-determining step involves the attack of the π-electron system of the aromatic ring on the electrophile (E⁺). masterorganicchemistry.com This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org For substitution at the C5 position of this compound, the positive charge in the resonance contributors of the sigma complex would be distributed over carbons C2, C4, and C6 (an ipso-carbon). The stability of this intermediate is influenced by all substituents. The electron-donating methyl group helps to stabilize the positive charge, particularly when it is located on the adjacent carbon, while the electron-withdrawing ester and halogen groups destabilize it. libretexts.org

Deprotonation: In the second, fast step, a weak base removes the proton from the carbon atom that bears the new electrophile. libretexts.org This restores the aromaticity of the ring and yields the substituted product. The transition state for this step is much lower in energy than the first, reflecting the strong thermodynamic driving force to regain aromatic stability.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies specifically focused on this compound are not extensively reported in publicly available literature. However, its reactivity can be inferred from the general principles of physical organic chemistry and studies on analogous substituted aromatic esters. The primary reactions of interest for this molecule include nucleophilic aromatic substitution (SNAr) at the positions activated by the electron-withdrawing groups, and hydrolysis of the methyl ester function.

Nucleophilic Aromatic Substitution (SNAr):

The benzene ring of this compound is substituted with two halogen atoms (chloro and fluoro), a methyl group, and a methyl ester group. The halogens and the ester group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. masterorganicchemistry.commsu.edu The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is a key factor in the kinetics of the reaction.

The reaction rate is dependent on the nature of the leaving group, the attacking nucleophile, and the solvent. In the context of this molecule, both chlorine and fluorine can act as leaving groups. Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than chloride, which is contrary to the trend in aliphatic nucleophilic substitution. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

A hypothetical kinetic study of the substitution of the chloro and fluoro groups by a common nucleophile, such as sodium methoxide (B1231860), would provide insight into the relative reactivity of these positions. The reaction would likely follow second-order kinetics, being first order in both the substrate and the nucleophile.

Illustrative Kinetic Data for a Hypothetical SNAr Reaction

| Reaction Parameter | Value (Illustrative) | Conditions |

| Rate Constant (k) for Fluoro Substitution | kF (e.g., 5.0 x 10-4 L mol-1 s-1) | Methanol, 50°C |

| Rate Constant (k) for Chloro Substitution | kCl (e.g., 1.2 x 10-4 L mol-1 s-1) | Methanol, 50°C |

| Activation Energy (Ea) for Fluoro Substitution | Lower (e.g., 65 kJ/mol) | - |

| Activation Energy (Ea) for Chloro Substitution | Higher (e.g., 75 kJ/mol) | - |

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the cited literature.

Thermodynamically, the stability of the products versus the reactants determines the position of the equilibrium. The substitution of a halogen with a stronger C-Nu bond (where Nu is the nucleophile) would be thermodynamically favored.

Ester Hydrolysis:

The hydrolysis of the methyl ester group can proceed via either acid- or base-catalyzed pathways. The kinetics of these reactions are well-understood. Under basic conditions, the reaction is typically second-order, involving a nucleophilic acyl substitution mechanism. The rate would be influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing chloro, fluoro, and even the ester group itself would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000).

Influence of Steric and Electronic Effects on Reaction Pathways

The reactivity and regioselectivity of this compound are governed by the interplay of steric and electronic effects of its substituents.

Electronic Effects:

The electronic effects of the substituents on the aromatic ring are a combination of inductive and resonance effects.

-F (Fluoro group): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It has lone pairs of electrons that can be donated to the ring via a resonance effect (+R), but due to its high electronegativity, the -I effect dominates, making it a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution. libretexts.orglibretexts.org

-Cl (Chloro group): Similar to fluorine, chlorine has a -I and a +R effect, with the inductive effect being stronger. It is also a deactivating group for electrophilic substitution and an activating group for nucleophilic substitution. libretexts.orglibretexts.org

-CH3 (Methyl group): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It activates the ring towards electrophilic substitution and deactivates it for nucleophilic substitution. libretexts.org

-COOCH3 (Methyl ester group): This group is strongly electron-withdrawing due to both the inductive effect of the electronegative oxygen atoms and a resonance effect (-R) that delocalizes the pi electrons of the ring onto the carbonyl group. This deactivates the ring for electrophilic substitution and activates it for nucleophilic substitution, particularly at the ortho and para positions. msu.edulibretexts.org

In the context of nucleophilic aromatic substitution, the combined electron-withdrawing effects of the chloro, fluoro, and methyl ester groups make the aromatic ring electron-deficient and thus a good substrate for such reactions. The fluorine at position 3 and the chlorine at position 4 are both activated towards substitution by the para- and meta-positioned ester group, respectively.

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of the reaction sites.

The methyl group at position 2 presents significant steric bulk. youtube.comyoutube.com This steric hindrance would likely impede the approach of a nucleophile to the adjacent fluoro group at position 3. Consequently, nucleophilic attack at the chloro group at position 4 might be favored, despite the potentially higher intrinsic reactivity of the C-F bond, as the para position is less sterically hindered.

For reactions involving the ester group, the ortho-methyl group can also sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to an unhindered ester.

The interplay of these effects is summarized in the following table:

Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect on Ring Positions |

| -CH3 | 2 | Electron-donating (+I) | High steric hindrance at position 3 |

| -F | 3 | Electron-withdrawing (-I > +R) | - |

| -Cl | 4 | Electron-withdrawing (-I > +R) | - |

| -COOCH3 | 1 | Electron-withdrawing (-I, -R) | Moderate steric hindrance at position 2 |

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Chloro 3 Fluoro 2 Methylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For a polysubstituted aromatic compound like Methyl 4-chloro-3-fluoro-2-methylbenzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Detailed ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis for Complex Structural Assignments

The substitution pattern of this compound results in a complex and informative set of NMR spectra. The electronic effects of the substituents—electron-withdrawing chloro and fluoro groups and the electron-donating methyl group—along with steric interactions, dictate the chemical shifts and coupling constants. numberanalytics.com

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons (H-5 and H-6) will appear as doublets due to coupling with each other and will also exhibit smaller couplings to the fluorine atom. The methyl group attached to the ring (C2-CH₃) and the methoxy (B1213986) group of the ester (-OCH₃) will each appear as singlets, with their chemical shifts influenced by their local chemical environment. The ortho-methyl group's proximity to the ester may cause its signal to appear at a characteristic shift. spectrabase.com

¹³C NMR: The ¹³C NMR spectrum will display nine unique carbon signals, corresponding to the eight carbons of the substituted benzoate (B1203000) ring and the methyl carbon of the ester. The signals for the carbons directly bonded to the fluorine and chlorine atoms will show characteristic splitting patterns and shifts. The carbonyl carbon of the ester group is expected to resonate at the lowest field (typically 164-167 ppm). aiinmr.com The presence of symmetry in similar molecules like methyl benzoate reduces the number of unique signals, but the lack of symmetry in the target compound means all carbons are chemically distinct. aiinmr.com

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. It is expected to show a single resonance for the fluorine atom at C-3. This signal will be split into a multiplet due to couplings with the adjacent aromatic protons (H-5 and H-6), providing further confirmation of the substitution pattern.

Predicted NMR Data for this compound Note: These are predicted values based on established principles and data from analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity & Coupling (J in Hz) |

| C1 | - | ~132 | - |

| C2 | - | ~130 (d, JCF) | - |

| C3 | - | ~158 (d, ¹JCF) | - |

| C4 | - | ~125 (d, JCF) | - |

| H5 | ~7.45 | ~128 (d, JCF) | Doublet of doublets (dd) |

| H6 | ~7.70 | ~134 | Doublet (d) |

| C=O | - | ~165 | - |

| O-CH₃ | ~3.90 | ~52 | Singlet (s) |

| C2-CH₃ | ~2.40 | ~15 | Singlet (s) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Studies

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete structural puzzle, especially for complex molecules. youtube.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the signals of H-5 and H-6 would confirm their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of the carbon signals for C-5 and C-6 by correlating them with their attached, and previously assigned, protons (H-5 and H-6). It would also link the methyl proton signals to their respective carbon signals.

The C2-CH₃ protons to C1, C2, and C3.

The O-CH₃ protons to the carbonyl carbon (C=O).

The H-6 proton to the carbonyl carbon (C=O) and C4, confirming the position of the ester group relative to the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key expected NOESY correlation would be between the protons of the ortho-methyl group (C2-CH₃) and the methoxy protons (-OCH₃). This would indicate a spatial proximity enforced by the likely rotational preference around the C1-C(O) bond, which is influenced by the steric bulk of the ortho-substituent.

Dynamic NMR Studies for Rotational Barriers and Molecular Fluxionality

The presence of a bulky methyl group at the C-2 position, ortho to the ester functionality, introduces significant steric hindrance. This hindrance can restrict rotation around the single bond connecting the aromatic ring to the carbonyl group (Ar-C(O) bond). nsf.gov Esters generally have rotational barriers, with the s-Z conformation being more stable. msu.edu

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, could be employed to quantify the energy barrier to this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for conformers, whereas at higher temperatures, these signals would coalesce as the rotation becomes faster. The energy barrier (ΔG‡) for this fluxional process can be calculated from the coalescence temperature and the frequency difference between the signals of the exchanging sites. Such studies would provide valuable data on the conformational dynamics and steric effects imposed by the ortho-methyl group in conjunction with the adjacent fluoro and chloro substituents. nsf.gov

Mass Spectrometry for Reaction Monitoring and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. chemrxiv.org

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like esters without causing significant fragmentation. In positive ion mode, this compound (C₈H₆ClFO₂) is expected to be detected primarily as the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a compound. lcms.cz This is a critical step in structure confirmation. The precise mass of the molecular ion is compared to the calculated theoretical mass, with a low mass error (typically <5 ppm) providing strong evidence for the proposed formula.

HRMS Data for this compound

| Ion Formula | Adduct | Calculated Monoisotopic Mass (Da) |

| [C₈H₆ClFO₂] | [M] | 188.0040 |

| [C₈H₇ClFO₂]⁺ | [M+H]⁺ | 189.0118 |

| [C₈H₆ClFO₂Na]⁺ | [M+Na]⁺ | 211.0038 |

Calculated based on the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. nih.gov It is particularly useful for monitoring the progress of a chemical reaction and assessing the purity of the final product. For instance, in a synthesis of this compound, GC-MS could be used to identify any unreacted starting materials, intermediates, or the formation of undesired regioisomers. researchgate.netgoogle.com

The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can aid in structural elucidation. Expected fragmentation pathways for this compound would include the loss of the methoxy radical (•OCH₃) to give an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃).

LC-MS for Reaction Progress and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal technique for the real-time monitoring of the synthesis of this compound and for the comprehensive profiling of its impurities. resolvemass.ca This method combines the potent separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, affording high sensitivity and specificity. resolvemass.ca

In the context of synthesizing the target compound, typically through the esterification of 4-chloro-3-fluoro-2-methylbenzoic acid with methanol (B129727), LC-MS is invaluable. By taking aliquots from the reaction mixture at various time points, the technique can track the depletion of the starting carboxylic acid and the concurrent formation of the methyl ester product. Each compound will have a distinct retention time in the LC column and a specific mass-to-charge ratio (m/z) in the mass spectrometer, allowing for unambiguous identification and relative quantification.

Furthermore, LC-MS is crucial for impurity profiling, a critical step in ensuring the quality and purity of the final product. resolvemass.ca It can detect and identify trace levels of by-products, unreacted starting materials, or contaminants. resolvemass.ca For instance, potential impurities could include isomeric forms, over-methylated species, or residual acid. The high sensitivity of LC-MS allows for the detection of these impurities even at very low concentrations. resolvemass.ca Derivatization reagents can also be used in conjunction with LC-MS to enhance the detection of specific functional groups if needed. lcms.cz

Table 1: Representative LC-MS Data for Monitoring Synthesis

This table illustrates hypothetical data for the monitoring of the esterification reaction to form this compound. The mass-to-charge ratio (m/z) corresponds to the protonated molecule [M+H]⁺.

| Compound Name | Expected Retention Time (min) | Expected m/z [M+H]⁺ | Role |

|---|---|---|---|

| 4-chloro-3-fluoro-2-methylbenzoic acid | 2.5 | 189.00 | Starting Material |

| This compound | 4.8 | 203.02 | Product |

| Unknown Impurity A | 3.1 | 217.04 | Potential By-product |

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and molecular structure of this compound. These two methods are complementary; FT-IR measures the absorption of infrared light due to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in polarizability. youtube.com

The FT-IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to the vibrational modes of its specific functional groups. The analysis of these bands allows for unequivocal confirmation of the compound's chemical structure.

Key vibrational modes include:

C=O Stretching: The ester carbonyl group gives rise to a very strong and sharp absorption band in the FT-IR spectrum, typically in the range of 1720-1740 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

C-O Stretching: The ester C-O single bonds produce strong bands in the fingerprint region, usually between 1100-1300 cm⁻¹.

Aromatic C=C Stretching: The benzene (B151609) ring shows several stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

C-H Stretching: The methyl (CH₃) group exhibits symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H stretches appear just above 3000 cm⁻¹. ias.ac.inorientjchem.org

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are found at lower frequencies in the fingerprint region. The C-F stretch is typically located around 1000-1250 cm⁻¹, while the C-Cl stretch appears in the 600-800 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

Frequencies are approximate and based on data from analogous substituted phenols and benzoates. researchgate.netias.ac.in

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |

|---|---|---|---|

| ν(C-H) | Aromatic | 3050-3100 | Medium-Weak |

| ν(C-H) | Methyl (CH₃) | 2950-2990 | Medium |

| ν(C=O) | Ester | 1720-1740 | Very Strong |

| ν(C=C) | Aromatic Ring | 1580-1610, 1450-1500 | Strong-Medium |

| δ(CH₃) | Methyl Bend | 1380-1470 | Medium |

| ν(C-O) | Ester | 1100-1300 | Strong |

| ν(C-F) | Aryl-Fluoride | 1150-1250 | Strong |

| γ(C-H) | Aromatic Out-of-plane Bend | 800-900 | Strong |

| ν(C-Cl) | Aryl-Chloride | 600-800 | Medium-Strong |

ν = stretching, δ = in-plane bending, γ = out-of-plane bending

In the solid state, vibrational spectroscopy can offer insights into the conformational preferences and intermolecular forces of this compound. The conformation of the ester group relative to the aromatic ring can influence the exact position and shape of vibrational bands. Studies on related methyl benzoates have shown that different conformers (e.g., cis and trans with respect to the ortho substituent) can be identified by subtle shifts in the spectra. rsc.org

Furthermore, the presence of intermolecular interactions, such as weak C-H···O hydrogen bonds or halogen bonds, can perturb the vibrational frequencies. For example, if the carbonyl oxygen participates in an intermolecular interaction, the C=O stretching frequency may shift to a lower wavenumber (red-shift) compared to its position in a non-interacting solvent. The solid-state packing is influenced by these non-covalent interactions, which can reduce H···H contacts in favor of interactions involving the halogen substituents. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal of this compound.

While specific crystal data for this compound is not publicly available, analysis of closely related structures, such as Methyl 4-chloro-3-nitrobenzoate and 3-Fluoro-4-methylbenzoic acid, allows for a robust prediction of its solid-state architecture. researchgate.netnih.gov It is expected to crystallize in a common space group like P-1 (triclinic) or P2₁/c (monoclinic).

The analysis would reveal precise bond lengths, bond angles, and torsion angles. A key conformational parameter is the dihedral angle between the plane of the benzene ring and the plane of the carboxylate group (-COO-). In similar structures, this angle is typically small, indicating a nearly planar molecule. researchgate.net For example, in 3-Fluoro-4-methylbenzoic acid, the dihedral angle is only 6.2(1)°. researchgate.net The methyl ester group's orientation relative to the ortho-methyl group will be a critical feature, dictated by the need to minimize steric hindrance.

Table 3: Predicted Crystallographic Parameters for this compound

This table presents representative data based on the published crystal structure of the analogous compound, Methyl 4-chloro-3-nitrobenzoate. nih.gov

| Parameter | Predicted Value / System |

|---|---|

| Chemical Formula | C₈H₆ClFO₂ |

| Formula Weight | 188.58 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ~ 7.3 |

| b (Å) | ~ 7.5 |

| c (Å) | ~ 9.7 |

| α (°) | ~ 98 |

| β (°) | ~ 95 |

| γ (°) | ~ 119 |

| Volume (ų) | ~ 450 |

| Z (Molecules per unit cell) | 2 |

The crystal packing of this compound would be governed by a network of weak intermolecular interactions. While the molecule lacks a classical hydrogen bond donor like -OH or -NH, weak C-H···O hydrogen bonds are highly probable. These interactions would likely involve the aromatic C-H or methyl C-H groups acting as donors and the highly electronegative carbonyl oxygen atom acting as the acceptor. In Methyl 4-chloro-3-nitrobenzoate, such C-H···O interactions link the molecules into chains. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice. nih.gov The presence of both chlorine and fluorine atoms also introduces the possibility of halogen bonding. These are attractive interactions where the electropositive region on one halogen atom (often a heavier one like chlorine) interacts with a Lewis base, such as the carbonyl oxygen or even another halogen on an adjacent molecule. These varied non-covalent forces collectively dictate the final, intricate molecular architecture in the solid state.

Polymorphism and Co-crystallization Studies

As of the current literature review, no specific studies on the polymorphism or co-crystallization of this compound have been publicly documented. The ability of a compound to exist in different crystalline forms, known as polymorphism, can significantly influence its physical and chemical properties. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecular components in a defined stoichiometric ratio, is a key area of crystal engineering.

Given the absence of direct research on this compound, this section will discuss the principles of polymorphism and co-crystallization by examining studies on structurally related benzoate derivatives. These examples serve to illustrate the potential structural diversity and intermolecular interactions that could be relevant for the title compound.

Polymorphism in Benzoate Derivatives

Polymorphism is a phenomenon where a single chemical compound can crystallize into multiple distinct solid-state arrangements. symbiosisonlinepublishing.com These different crystalline forms, or polymorphs, possess the same chemical composition but differ in their crystal lattice structures. Such variations in crystal packing can lead to significant differences in physicochemical properties, including melting point, solubility, dissolution rate, and stability. symbiosisonlinepublishing.com The investigation of polymorphism is crucial in the pharmaceutical and materials science fields, as the selection of a specific polymorph can impact a product's performance and shelf-life. jocpr.comkirsoplabs.co.uk

The characterization of polymorphs is typically carried out using a variety of analytical techniques, including:

X-ray Diffraction (XRD): Both single-crystal and powder XRD are definitive methods for identifying different crystal structures. numberanalytics.comnumberanalytics.com

Differential Scanning Calorimetry (DSC): This technique is used to measure thermal properties, such as melting points and enthalpies of transition between polymorphs. numberanalytics.comnumberanalytics.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can provide information about the molecular conformations and intermolecular interactions within the crystal lattice, which can differ between polymorphs. numberanalytics.comwikipedia.org

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: SSNMR offers insights into the local molecular environment within the crystal structure. numberanalytics.com

A notable example of polymorphism in a related compound is methyl paraben (methyl 4-hydroxybenzoate). Research has identified and characterized multiple polymorphic forms of this compound. acs.orgnih.govresearchgate.net These polymorphs exhibit different melting points and are formed under various crystallization conditions, such as from the melt or through sublimation. nih.govresearchgate.net The various forms of methyl paraben, despite being chemically identical, display distinct crystal packing and hydrogen-bonding motifs. acs.orgnih.gov

Co-crystallization of Benzoic Acid Derivatives

Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a "coformer") in the same crystal lattice. researchgate.net This method is particularly valuable for modifying the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability. kirsoplabs.co.uk Unlike salts, the components in a co-crystal are typically neutral and interact via non-covalent bonds, such as hydrogen bonds.

The formation of co-crystals can be influenced by the functional groups present on the constituent molecules. For instance, studies on the co-crystallization of benzoic acid and its derivatives with various coformers have shown that the presence and position of substituents can dictate the resulting supramolecular structure. nih.govrsc.org In some cases, the co-crystallization of benzoic acid derivatives has led to the formation of polymorphic co-crystals, where the same co-crystal composition can exist in different crystalline arrangements. rsc.org

For example, the co-crystallization of benzoic acid with sodium benzoate has been shown to yield a co-crystal with a 2:1 stoichiometric ratio, and this co-crystal itself exhibits polymorphism. researchgate.netmdpi.comrsc.org Furthermore, investigations into co-crystals of benzamide with substituted benzoic acids have revealed that the electronic nature of the substituents on the benzoic acid can influence the likelihood of co-crystal formation. researchgate.net

While no specific data is available for this compound, the studies on these analogous compounds highlight the rich solid-state chemistry that substituted benzoates can exhibit. Future research into the crystallization behavior of this compound could reveal the existence of polymorphs or the potential to form novel co-crystals, which may offer tailored physicochemical properties.

Computational and Theoretical Studies on Methyl 4 Chloro 3 Fluoro 2 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations determine key structural parameters. For a molecule like Methyl 4-chloro-3-fluoro-2-methylbenzoate, this would involve calculating bond lengths (e.g., C-C, C-O, C-Cl, C-F), bond angles, and dihedral angles.

Typically, a basis set, such as 6-311++G(d,p), is chosen in combination with a functional, like B3LYP, to perform these calculations. The results of such a hypothetical optimization would be presented in a table similar to the one below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C-Cl | Data not available |

| C-F | Data not available | |

| C-C (ring) | Data not available | |

| C=O | Data not available | |

| C-O | Data not available | |

| Bond Angles | Cl-C-C | Data not available |

| F-C-C | Data not available | |

| O=C-O | Data not available | |

| Dihedral Angles | C-C-C-C | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual calculations for the specified compound.

Calculation of Electronic Properties (HOMO-LUMO Gaps, Electrostatic Potential Surfaces)

The electronic properties of a molecule are crucial for predicting its reactivity and behavior in chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. bldpharm.com A smaller gap generally suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) surface is another important property that visualizes the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 2: Hypothetical Electronic Properties for this compound

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual calculations for the specified compound.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the observed peaks. nih.govnih.gov A comparison between calculated and experimental frequencies often requires the use of a scaling factor to account for anharmonicity and other systematic errors in the calculations. scirp.org

Table 3: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency | Calculated Frequency | Assignment |

|---|---|---|---|

| C=O stretch | Data not available | Data not available | Carbonyl group |

| C-F stretch | Data not available | Data not available | Carbon-Fluorine bond |

| C-Cl stretch | Data not available | Data not available | Carbon-Chlorine bond |

| Aromatic C-H stretch | Data not available | Data not available | Benzene (B151609) ring |